molecular formula C13H11N3O2 B1681164 (3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one CAS No. 377090-84-1

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Cat. No.: B1681164
CAS No.: 377090-84-1
M. Wt: 241.24 g/mol
InChI Key: QNUKRWAIZMBVCU-WCIBSUBMSA-N
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Description

SU9516 is a 3-substituted indolinone compound known for its potent and selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This compound has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells by inhibiting CDK2 activity .

Mechanism of Action

Target of Action

SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1, and to a lesser extent, CDK4 . These kinases play a crucial role in cell cycle regulation, making them primary targets for SU9516.

Mode of Action

SU9516 competitively binds in the ATP binding pocket of CDK2 and CDK1 . This binding inhibits the activity of these kinases, leading to alterations in cell cycle progression.

Biochemical Pathways

The inhibition of CDKs by SU9516 affects the cyclin/CDK pathway, which is crucial for cell cycle progression . This results in decreased phosphorylation of the retinoblastoma protein (Rb), leading to increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . Additionally, SU9516 induces mitochondrial injury, caspase activation, and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 .

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

The action of SU9516 leads to several molecular and cellular effects. It decreases proliferation in human colon carcinoma cell lines through inhibition of Rb phosphorylation . It also induces apoptosis in various cell lines, including leukemia or lymphoma cell lines and the inflammatory breast cancer cell line SUM149PT . In the context of Duchenne muscular dystrophy, SU9516 increases α7β1 integrin in skeletal muscle, ameliorates pathology, and improves muscle function .

Action Environment

One study showed that su9516 can significantly influence the in vitro developmental competence of porcine parthenogenetically activated embryos

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SU9516 involves the formation of a 3-substituted indolinone structure. The key steps include:

Industrial Production Methods

While specific industrial production methods for SU9516 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

SU9516 primarily undergoes:

Common Reagents and Conditions

Major Products

The major product of these reactions is SU9516 itself, characterized by its potent inhibitory effects on CDKs .

Scientific Research Applications

SU9516 has a wide range of applications in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.

    Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.

Uniqueness of SU9516

SU9516 is unique due to its high selectivity for CDK2 compared to other CDKs. This selectivity makes it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies .

Properties

IUPAC Name

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUKRWAIZMBVCU-WCIBSUBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020706
Record name SU 9516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377090-84-1
Record name SU 9516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU-9516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one
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(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one
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(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one
Reactant of Route 5
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one
Reactant of Route 6
(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

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